Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triethylstannyl group, making it an interesting subject for studies in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate typically involves multiple steps. One common method includes the reaction of prop-2-en-1-yl with 4-oxo-4-[(triethylstannyl)oxy]but-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often involving continuous flow techniques and real-time monitoring of reaction parameters to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triethylstannyl group, using reagents like halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the replacement of the triethylstannyl group with other functional groups .
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate involves its interaction with specific molecular targets. The triethylstannyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Prop-2-en-1-yl 4-oxo-4-[(trimethylstannyl)oxy]but-2-enoate
- Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate
- Prop-2-en-1-yl 4-oxo-4-[(triphenylstannyl)oxy]but-2-enoate
Uniqueness
Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate is unique due to its specific triethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
95350-16-6 |
---|---|
Molekularformel |
C13H22O4Sn |
Molekulargewicht |
361.02 g/mol |
IUPAC-Name |
1-O-prop-2-enyl 4-O-triethylstannyl but-2-enedioate |
InChI |
InChI=1S/C7H8O4.3C2H5.Sn/c1-2-5-11-7(10)4-3-6(8)9;3*1-2;/h2-4H,1,5H2,(H,8,9);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
DQLBFDYGUDRSBR-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Sn](CC)(CC)OC(=O)C=CC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.